Lipophilicity (XLogP3) Comparison: N-Carbethoxy vs. N-Allyl (Talipexole) and N-(p-Chlorobenzyl) (B-HT 958) Derivatives
The target compound (CAS 887352-57-0) exhibits a computed XLogP3 value of 1.1, which is lower than that of the D2 agonist Talipexole (XLogP3 = 1.5; CID 5374) and substantially lower than that of the α2/D2 ligand B-HT 958 (XLogP3 predicted to be >2.5 due to the chlorobenzyl moiety) [1]. This reduced lipophilicity arises from the polar ethyl carbamate substituent (two additional oxygen atoms; molecular formula C10H15N3O2S vs. C10H15N3S for Talipexole) and predicts altered passive membrane permeability. In the context of CNS-targeted programs, the lower LogP may translate to reduced non-specific tissue binding and a different brain-to-plasma distribution ratio, which is a critical parameter for lead optimization [2].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 (CID 29971963) |
| Comparator Or Baseline | Talipexole (B-HT 920): XLogP3 = 1.5 (CID 5374); B-HT 958: XLogP3 not computed by PubChem, estimated >2.5 based on chlorobenzyl substitution |
| Quantified Difference | ΔXLogP3 = -0.4 relative to Talipexole; ≥ -1.4 relative to B-HT 958 (estimated) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2024.11.20 |
Why This Matters
For CNS drug discovery programs, a lower lipophilicity (XLogP3 1.1 vs. 1.5) may reduce phospholipidosis risk and non-specific binding, providing a differentiated starting point for structure-activity relationship (SAR) exploration.
- [1] PubChem Chemical and Physical Properties: XLogP3 values for CID 29971963 (1.1), CID 5374 (1.5). National Center for Biotechnology Information (2025). View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. Context: relationship between LogP and CNS permeability. View Source
